molecular formula C15H9NO5 B1388338 7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one CAS No. 892559-62-5

7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one

Cat. No.: B1388338
CAS No.: 892559-62-5
M. Wt: 283.23 g/mol
InChI Key: YOSIVYGRLUMUSC-UHFFFAOYSA-N
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Description

7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones found in many plants and have been used in traditional medicine for centuries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one typically involves the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the chromen-2-one core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield. The use of environmentally friendly solvents and reagents is also considered to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The biological activity of 7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one is attributed to its ability to interact with various molecular targets and pathways. For example, its antioxidant activity is due to the presence of the hydroxy group, which can donate electrons to neutralize free radicals. Its anticancer properties may involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one is unique due to the presence of both the hydroxy and nitrophenyl groups, which contribute to its distinct chemical reactivity and biological activity. The nitrophenyl group enhances its potential as an antimicrobial and anticancer agent compared to other coumarin derivatives .

Properties

IUPAC Name

7-hydroxy-4-(3-nitrophenyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO5/c17-11-4-5-12-13(8-15(18)21-14(12)7-11)9-2-1-3-10(6-9)16(19)20/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSIVYGRLUMUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)OC3=C2C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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